molecular formula C19H22N2O3S B2963881 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide CAS No. 899731-70-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B2963881
CAS No.: 899731-70-5
M. Wt: 358.46
InChI Key: WBFJMTZIRFLHHX-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked via an amide bond to a para-substituted phenyl group bearing a 1,2-thiazinan ring system with two sulfonyl oxygen atoms (1,1-dioxo group).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFJMTZIRFLHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3,4-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents/Functional Groups Primary Application/Activity References
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide 3,4-Dimethylbenzamide 1,2-Thiazinan-1,1-dioxide (para-substituted) Not explicitly stated
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-Dimethylbenzamide Branched alkoxy-alkyl chain (chiral center) Umami receptor agonist (flavor enhancer)
N-(3,4-Dimethylphenyl)-2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzamide 3,4-Dimethylbenzamide 1,1-Dioxo-thiomorpholine (ortho-substituted) Not explicitly stated
N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide 3,5-Dimethylbenzamide Tetrazole and hydroxamic acid moieties Histone deacetylase (HDAC) inhibitor

Key Observations :

  • Substituent Position : The para-substituted thiazinan in the target compound contrasts with ortho-substituted thiomorpholine in its isomer , which may influence steric hindrance and binding affinity.
  • Heterocyclic Modifications : Replacement of the thiazinan ring with tetrazole (e.g., in HDAC inhibitors) or triazole (e.g., pesticidal sulfentrazone ) alters electronic properties and biological targets.
  • Chiral Centers : S9229’s branched alkoxy chain introduces stereochemistry critical for umami receptor interaction , whereas the target compound lacks chiral centers.

Spectroscopic Confirmation :

  • IR spectra of related compounds confirm functional groups (e.g., νC=O at ~1660–1680 cm⁻¹, νS=O at ~1250 cm⁻¹) .
  • ¹H/¹³C-NMR and MS are standard for verifying regiochemistry and purity .

Pharmacological and Toxicological Profiles

Table 2: Functional and Metabolic Comparisons
Compound Name Bioactivity/Metabolism Toxicity Profile
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide Unknown; structural similarity to HDAC inhibitors suggests epigenetic modulation potential. No data available.
S9229 Umami receptor agonist (hTAS1R1/hTAS1R3) with 1000-fold potency vs. MSG . Rapid metabolism (hydroxylation, demethylation); low bioavailability .
HDAC Inhibitors (e.g., II-6j) Isoform-selective HDAC inhibition; antitumor activity . Dependent on hydroxamic acid moiety; potential genotoxicity.

Metabolic Pathways :

  • S9229 undergoes hepatic hydroxylation, demethylation, and glucuronidation, with major metabolites including 4-hydroxymethyl derivatives .
  • Thiazinan-containing compounds may exhibit sulfone-mediated phase I oxidation, but specific data for the target compound are lacking.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide is a compound of interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and empirical findings from various studies.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Molecular Formula C19H22N2O3S
Molecular Weight 358.4546 g/mol
CAS Number 899731-60-3
LogP 2.5926
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The structure includes a thiazinan ring that is crucial for its biological activity. The presence of the dioxo group enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with appropriate benzoyl chlorides under basic conditions. The reaction conditions often include organic solvents like dichloromethane or chloroform and bases such as triethylamine to neutralize byproducts.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It has been suggested that the compound may inhibit carbonic anhydrase, leading to altered pH levels in cells and subsequent physiological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies involving human lung adenocarcinoma (A549) and malignant melanoma (WM115), it was shown to induce apoptosis through caspase-dependent pathways. The mechanism involves the destruction of DNA in hypoxic tumor environments, suggesting its potential as a hypoxia-selective anticancer agent .

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that require further elucidation but could involve disruption of bacterial membranes or interference with metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Cytotoxicity in Hypoxic Conditions : A study demonstrated that derivatives of this compound effectively targeted hypoxic tumor cells, leading to increased apoptosis rates compared to normoxic conditions .
  • Antimicrobial Evaluation : In vitro tests against common bacterial strains showed promising results, with significant inhibition zones observed in cultures treated with the compound .

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